molecular formula C16H15BrN2O2S B405101 2-amino-4-(4-bromo-5-ethyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(4-bromo-5-ethyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Katalognummer: B405101
Molekulargewicht: 379.3g/mol
InChI-Schlüssel: PCTIMUPDNHHOQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromo-substituted thienyl group, a carbonitrile group, and a chromene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the bromination of a thienyl precursor, followed by a series of condensation and cyclization reactions to form the chromene core. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters. The goal is to produce the compound in large quantities while maintaining high quality and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative .

Wissenschaftliche Forschungsanwendungen

2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .

Eigenschaften

Molekularformel

C16H15BrN2O2S

Molekulargewicht

379.3g/mol

IUPAC-Name

2-amino-4-(4-bromo-5-ethylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C16H15BrN2O2S/c1-2-12-9(17)6-13(22-12)14-8(7-18)16(19)21-11-5-3-4-10(20)15(11)14/h6,14H,2-5,19H2,1H3

InChI-Schlüssel

PCTIMUPDNHHOQY-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br

Kanonische SMILES

CCC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.